N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide
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Overview
Description
N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide is a complex organic compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoxazole ring and a phenothiazine moiety, making it a subject of interest for researchers exploring new therapeutic agents and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 1,3-benzoxazole-2-amine with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with 10H-phenothiazine-10-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using efficient purification techniques such as recrystallization or chromatography, and ensuring that the process is scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: The compound’s interactions with biological macromolecules are of interest for developing new diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and promote apoptosis in cancer cells. This is achieved through the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzimidazol-2-ylamino)phenyl]amine
- N-[3-(benzoxazol-2-ylamino)phenyl]amine
Uniqueness
N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide stands out due to its unique combination of a benzoxazole ring and a phenothiazine moiety. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H15N5O2S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C21H15N5O2S/c22-19(24-20-23-13-7-1-4-10-16(13)28-20)25-21(27)26-14-8-2-5-11-17(14)29-18-12-6-3-9-15(18)26/h1-12H,(H3,22,23,24,25,27) |
InChI Key |
NZPLVVDTTXVPAM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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